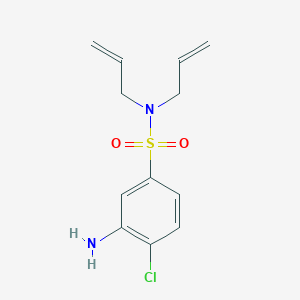

N,N-Diallyl-3-amino-4-chlorobenzenesulfonamide

描述

N,N-Diallyl-3-amino-4-chlorobenzenesulfonamide is a useful research compound. Its molecular formula is C12H15ClN2O2S and its molecular weight is 286.78 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N,N-Diallyl-3-amino-4-chlorobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity through various studies, including in vitro and in vivo experiments, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of sulfonamides, which are known for their diverse biological activities. Its molecular structure includes a sulfonamide group attached to a chlorobenzene ring, which is hypothesized to enhance its activity against various pathogens.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzenesulfonamide exhibit significant antimicrobial properties. For instance, halogenated sulfonamides have shown effectiveness against multi-drug resistant (MDR) pathogens by bypassing efflux pumps associated with resistance mechanisms .

Table 1: Antimicrobial Efficacy of Sulfonamide Derivatives

The compound has demonstrated submicromolar activity against several gram-positive bacteria, including MRSA, indicating its potential as an effective antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound are also noteworthy. Studies have shown that sulfonamide derivatives can inhibit cancer cell proliferation through various mechanisms, including the inhibition of Wnt signaling pathways, which are critical in cancer progression.

Case Study: Inhibition of Cancer Cell Proliferation

A recent investigation into the effects of this compound on colorectal cancer cells revealed significant inhibitory effects on cell growth. The compound was found to reduce the expression of Ki67, a marker associated with cell proliferation, suggesting its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound can be attributed to its ability to interact with specific biomolecules involved in cellular processes:

- Calcium Channel Modulation : Similar compounds have been shown to affect calcium channel activity, leading to alterations in perfusion pressure and coronary resistance .

- Inhibition of β-Catenin : The compound may inhibit β-catenin-mediated transcriptional activity, which is crucial for tumor growth and metastasis .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Theoretical models predict favorable absorption and distribution characteristics, although empirical studies are necessary to confirm these findings.

Table 2: Predicted Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | High |

| Distribution | Moderate |

| Metabolism | Moderate |

| Excretion | Renal |

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

N,N-Diallyl-3-amino-4-chlorobenzenesulfonamide exhibits promising antimicrobial properties. Research indicates that derivatives of sulfonamides, including this compound, have shown effectiveness against multi-drug resistant (MDR) pathogens. The halogenated structure allows it to interact with bacterial efflux pumps, enhancing its efficacy against resistant strains .

Case Study: Antibacterial Efficacy

A study investigated the antibacterial activity of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. Results demonstrated that this compound significantly inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound in developing new antibiotics.

Materials Science

Polymer Synthesis

this compound can be utilized in the synthesis of novel polymeric materials. Its diallyl functional groups allow for cross-linking reactions, leading to the formation of durable and heat-resistant polymers. These materials are suitable for applications in coatings and adhesives.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Glass Transition Temp | 120 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 15% |

Analytical Chemistry

Chromatographic Applications

In analytical chemistry, this compound serves as a reagent for chromatographic techniques. It can be employed in high-performance liquid chromatography (HPLC) to separate and quantify various analytes due to its unique chemical properties.

Case Study: HPLC Method Development

A research group developed an HPLC method utilizing this compound as a derivatizing agent for amino acids. The method achieved high sensitivity and specificity, demonstrating the compound's utility in analytical applications.

属性

IUPAC Name |

3-amino-4-chloro-N,N-bis(prop-2-enyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2S/c1-3-7-15(8-4-2)18(16,17)10-5-6-11(13)12(14)9-10/h3-6,9H,1-2,7-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVGQIROMMLFPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)S(=O)(=O)C1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。